molecular formula C18H12N4O2S B2853150 (E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile CAS No. 1321857-57-1

(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile

Cat. No. B2853150
CAS RN: 1321857-57-1
M. Wt: 348.38
InChI Key: PUILYLPWWIRLGT-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a small molecule inhibitor that has been found to have promising results in various studies.

Scientific Research Applications

Cytotoxic Activities and Cancer Research

One significant application of acrylonitrile derivatives lies in their cytotoxic activities against human cancer cell lines. A study by Sa̧czewski et al. (2004) synthesized acrylonitriles substituted with various heterocyclics and tested them for in vitro cytotoxic potency. The study found that compounds containing a 5-nitrothiophen-2-yl ring at position 3 exhibited significant cytotoxic potency, highlighting the potential of such molecules in anticancer strategies.

Optical and Electrochemical Applications

Research into the optical and electrochemical applications of acrylonitrile derivatives has demonstrated their potential in developing advanced materials. For example, Anandan et al. (2018) designed and synthesized thiophene dyes with acrylonitrile groups for optoelectronic devices, showcasing their utility in protecting human eyes and optical sensors and stabilizing light sources in optical communications through nonlinear optical limiting behavior.

Corrosion Inhibition

The corrosion inhibition efficiency of acrylonitrile derivatives on metals in acidic environments has been explored, with findings indicating their effectiveness in protecting metals against corrosion. Verma et al. (2016) demonstrated that certain acrylonitrile derivatives exhibit high corrosion inhibition efficiency on mild steel in acidic conditions, suggesting their application in industrial corrosion protection.

Chemosensors and Molecular Recognition

Acrylonitrile derivatives have been studied for their potential as chemosensors. For instance, Hranjec et al. (2012) synthesized and characterized novel benzimidazoles and benzimidazoquinolines with acrylonitrile groups for detecting different cations through spectroscopic methods, indicating their usefulness in developing sensitive and selective chemosensors.

properties

IUPAC Name

(E)-3-anilino-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c19-10-14(11-20-15-6-2-1-3-7-15)18-21-17(12-25-18)13-5-4-8-16(9-13)22(23)24/h1-9,11-12,20H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUILYLPWWIRLGT-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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